molecular formula C9H14O3 B123810 Ethyl 4-oxocyclohexanecarboxylate CAS No. 17159-79-4

Ethyl 4-oxocyclohexanecarboxylate

Cat. No. B123810
CAS RN: 17159-79-4
M. Wt: 170.21 g/mol
InChI Key: ZXYAWONOWHSQRU-UHFFFAOYSA-N
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Description

Ethyl 4-oxocyclohexanecarboxylate is a chemical compound that belongs to the class of organic compounds known as cyclohexanecarboxylates. These compounds contain a cyclohexane ring that is substituted with a carboxylate group and may have additional functional groups or substituents.

Synthesis Analysis

The synthesis of various ethyl cyclohexanecarboxylate derivatives has been reported in the literature. For instance, the synthesis of a functionalized cyclohexene skeleton of GS4104 was achieved using L-serine as a starting material, employing ring-closing metathesis and diastereoselective Grignard reactions as key steps . Another synthesis involved a three-component condensation of benzaldehyde with ethyl acetoacetate and malononitrile, leading to the formation of ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate . Additionally, ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was synthesized from a bromophenyl-fluorophenyl oxocyclohexene derivative and ammonium acetate .

Molecular Structure Analysis

The molecular structure of ethyl cyclohexanecarboxylate derivatives has been extensively studied using various spectroscopic and computational methods. For example, the molecular structure, vibrational frequencies, and assignments of ethyl-6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate were investigated using Gaussian09 software, with the geometrical parameters confirmed by X-ray diffraction (XRD) data . The crystal and molecular structures of other derivatives, such as ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate, were also determined by single-crystal X-ray diffraction .

Chemical Reactions Analysis

Ethyl cyclohexanecarboxylate derivatives can undergo various chemical reactions. For instance, the compound ethyl 4-methoxy-4a-methyl-4aH-benzocycloheptene-5-carboxylate was synthesized and studied for its thermal rearrangement, which resulted in a mixture of products formed from a common bisnorcaradiene intermediate . The reactivity of these compounds can be influenced by the presence of substituents on the cyclohexane ring, which can affect the outcome of reactions such as cycloadditions or rearrangements.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl cyclohexanecarboxylate derivatives are influenced by their molecular structure. The HOMO-LUMO analysis and molecular electrostatic potential (MEP) maps provide insights into the charge transfer within the molecule and its potential regions of reactivity . The first hyperpolarizability of these compounds suggests their potential role in nonlinear optics. Additionally, the crystal packing and stability are often influenced by intermolecular interactions, such as hydrogen bonding, as observed in the crystal structure studies .

Scientific Research Applications

1. Ligand Applications in Copper-Catalyzed Coupling Reactions Ethyl 4-oxocyclohexanecarboxylate has been utilized as an effective ligand in copper-catalyzed coupling reactions. It facilitates the synthesis of various products like N-arylamides, N-arylimidazoles, aryl ethers, and aryl thioethers under mild conditions (Lv & Bao, 2007).

2. Oxidation Studies The compound has been studied for its oxidation properties. Ethyl 4-oxocyclohexanecarboxylate undergoes oxidation with dimethyl sulphoxide, leading to various products and providing insights into reaction mechanisms (Sato, Inoue, Hirayama, & Ohashi, 1977).

3. Synthesis Optimization Techniques Advancements in the synthesis of Ethyl 4-oxocyclohexanecarboxylate derivatives have been achieved using microwave activation and dry media techniques. These methods offer improved yields and are more economical and environmentally friendly (Tesson & Deshayes, 2000).

4. Metal-Free Dehydrogenation Processes The compound is involved in metal-free dehydrogenation reactions, where it is converted to ethyl salicylate using oxoammonium salts. This method is operationally simple and expands the applications of oxoammonium salts in oxidative functionalization processes (Politano, Brydon, Nandi, & Leadbeater, 2021).

5. Applications in Baeyer-Villiger Oxidation Ethyl 4-oxocyclohexanecarboxylate plays a role in Baeyer-Villiger oxidation reactions. Its oxidation leads to the formation of hexanolides and other derivatives, demonstrating its versatility in organic synthesis (Hubert & Starcher, 1968).

6. Involvement in Nickel-Catalyzed Reduction The compound is used in nickel-catalyzed reduction processes, leading to ring-expanded products. This application showcases its role in creating complex molecular structures (Mubarak, Barker, & Peters, 2007).

7. Multicomponent Synthesis of Chromene Derivatives Ethyl 4-oxocyclohexanecarboxylate derivatives are synthesized in a one-pot, multicomponent reaction, yielding chromene derivatives with potential medicinal applications (Boominathan, Nagaraj, Muthusubramanian, & Krishnakumar, 2011).

Safety And Hazards

Ethyl 4-oxocyclohexanecarboxylate poses safety concerns due to its slight toxicity, potential for skin and eye irritation, and flammability . Proper storage, ventilation, and personal protective equipment are essential for safe handling .

Future Directions

Ethyl 4-oxocyclohexanecarboxylate plays a crucial role in the synthesis of neuropeptide Y antagonist 1, which is currently being clinically investigated for the treatment of obesity . This suggests that it may have significant future applications in the field of obesity treatment.

properties

IUPAC Name

ethyl 4-oxocyclohexane-1-carboxylate
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InChI

InChI=1S/C9H14O3/c1-2-12-9(11)7-3-5-8(10)6-4-7/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZXYAWONOWHSQRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10312146
Record name Ethyl 4-oxocyclohexanecarboxylate
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Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Ethyl 4-oxocyclohexanecarboxylate

CAS RN

17159-79-4
Record name Ethyl 4-oxocyclohexanecarboxylate
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Record name Ethyl 4-oxocyclohexanecarboxylate
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Record name Ethyl 4-oxocyclohexanecarboxylate
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Record name Ethyl 4-oxocyclohexanecarboxylate
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Record name Cyclohexanecarboxylic acid, 4-oxo-, ethyl ester
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Record name ETHYL 4-OXOCYCLOHEXANECARBOXYLATE
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Synthesis routes and methods I

Procedure details

Into a 1-liter magnetically stirred autoclave is placed 489 grams of ethyl-p-hydroxybenzoate having the structure: ##STR139## and 5% palladium on carbon catalyst (4 grams). The autoclave is sealed and hydrogenated at 125°-140° C. and 50 psig hydrogen pressure until the uptake of hydrogen is approximately 70% of theory. GLC analysis indicates that the reaction product at this point contains 71% ketone having the structure: ##STR140## 7.6% alcohol having the structure: ##STR141## and 20% starting material having the structure: ##STR142##
Quantity
489 g
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alcohol
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4 g
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Synthesis routes and methods II

Procedure details

To a 3-L 3-neck flask equipped with a mechanical stirrer, a thermometer, and an addition funnel were added 50 g (292 mmol) of the compound of Formula 32.0 from Step 1, 33 mL (584 mmol) of acetic acid and 145 mL of commercial bleach (5.25% NaOCl). To the cooled reaction mixture, at 5° C., was added dropwise 479 mL of more bleach. The reaction was allowed to warm to room temperature for 1 hour and then was extracted with 3×400 mL ethyl acetate. The combined extract was washed with water, dried over MgSO4, and concentrated to give 49 g of crude 33.0 as an oil which was used without purification. The spectrum data are identical to that of literature (see Sanchez, I. H.; Ortega, A.; Garcia, G.; Larraza, M. I.; Flores, H. J. Synthetic comm. 1985, 15, 141).
[Compound]
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compound
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50 g
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33 mL
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Synthesis routes and methods III

Procedure details

A solution of 50 g of ethyl 4-hydroxybenzoate in 500 ml of toluene is hydrogenated at 2.5 bar and 110° C. in the presence of palladium on activated carbon. The reaction mixture is filtered and freed from water by azeotropic distillation. It is then treated with 10 g of pyridine sulfone and stirred at 50° C. for 1 hour. After filtration with basic alumina and removal of the solvent, 49.6 g (97% yield) of ethyl cyclohexan-4-onecarboxylate having a purity of 94.1% (GC) remain.
Quantity
50 g
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500 mL
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Synthesis routes and methods IV

Procedure details

To a solution of ethyl 4-hydroxycyclohexanecarboxylate (16 g, 93 mmol), 4-methylmorpholine N-oxide (16.32 g, 139.5 mmol) and CH2Cl2 (180 mL) was added tetrapropylammonium perruthenate (0.8 g, 2.3 mmol) in small portions at a rate that maintained the reaction temperature at 35-40°. The reaction slowly cooled and was stirred overnight. The resulting mixture was filtered through silica with CH2Cl2 to afford 13.46 g (85%) of the title compound as a colorless oil. 1H NMR (CDCl3): d 4.19 (q, 2), 2.75 (m, 1), 2.5 (m, 2), 2.37 (m, 2), 2.19 (m, 2), 2.04 (m, 2).
Quantity
16 g
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16.32 g
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0.8 g
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180 mL
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solvent
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Yield
85%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-oxocyclohexanecarboxylate
Reactant of Route 2
Ethyl 4-oxocyclohexanecarboxylate
Reactant of Route 3
Ethyl 4-oxocyclohexanecarboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-oxocyclohexanecarboxylate
Reactant of Route 5
Ethyl 4-oxocyclohexanecarboxylate
Reactant of Route 6
Ethyl 4-oxocyclohexanecarboxylate

Citations

For This Compound
108
Citations
N Kumura, H Furukawa, M Kobayashi… - Bioscience …, 2009 - academic.oup.com
… salts) were synthesized in a relatively stable crystalline form via four steps starting from methyltrioxorhenium-catalyzed endo-peroxidation of ethyl 4-oxocyclohexanecarboxylate with …
Number of citations: 8 academic.oup.com
EW Della, AM Knill - Australian Journal of Chemistry, 1994 - CSIRO Publishing
… The required precursors (15) and (16) to the radicals (7) and (8) were synthesized in high yield from ethyl 4-oxocyclohexanecarboxylate ( ll ) , as depicted in Scheme 1, by standard …
Number of citations: 25 www.publish.csiro.au
T Iida, H Satoh, K Maeda, Y Yamamoto… - The Journal of …, 2005 - ACS Publications
… The coupling reaction of ethyl 4-oxocyclohexanecarboxylate (10a) with lithiated isonicotinamide 11 was investigated in detail, but even optimized conditions only provided a 45:55 ratio …
Number of citations: 23 pubs.acs.org
M Gao, M Wang, QH Zheng - 2007 - Soc Nuclear Med
… acids and the corresponding standards methyl 4,3-[bis(4-hydroxyphenyl)methylene]cyclohexanecarboxylates were prepared from ethyl 4-oxocyclohexanecarboxylate and 3-…
Number of citations: 0 jnm.snmjournals.org
P Ji, C Yuan, S Ma, J Fan, W Fu, C Qiao - Bioorganic & Medicinal Chemistry, 2016 - Elsevier
… at para-position (10a–10c) and ethyl 4-oxocyclohexanecarboxylate were carried out in an acidic … The 4-fluorobenzaldehyde was reacted with ethyl 4-oxocyclohexanecarboxylate under …
Number of citations: 12 www.sciencedirect.com
D Yehorov, S Sotnik, V Asaula, O Pariiska, E Senchylo… - 2023 - chemrxiv.org
… The resulting composites were studied by XRD, SEM, TEM, RAMAN and EDX; the catalytic properties of the composites in the reaction of ethyl 4-oxocyclohexanecarboxylate with …
Number of citations: 0 chemrxiv.org
WF Bailey, AD Khanolkar - Organometallics, 1993 - ACS Publications
… , via commercially available ethyl 4-oxocyclohexanecarboxylate, as depicted in Scheme … for the preparation of ethyl 4-oxocyclohexanecarboxylate from ethyl 4-hydroxybenzoate.3 …
Number of citations: 16 pubs.acs.org
EW Della, AM Knill, PE Pigou - The Journal of Organic Chemistry, 1993 - ACS Publications
… Ethyl 4-Oxocyclohexanecarboxylate (10). An aqueous solution of sodium dichromate (9.7 g, 37.0 mmol) and sulfuric acid (7.4 g, 37.7 mmol) was slowly added to a mixture of ethyl 4-…
Number of citations: 13 pubs.acs.org
ZA Dziuganowska, I Andrasiak… - … , Sulfur, and Silicon …, 2014 - Taylor & Francis
The course of the reaction between phosphorus trichloride, acetamide and ethyl oxoalkanecarboxylates was studied in terms of the production of side-products. When ethyl 2-…
Number of citations: 2 www.tandfonline.com
J Yang, Z Tu, X Xu, J Luo, X Yan, C Ran, X Mao… - Bioorganic & Medicinal …, 2017 - Elsevier
… Condensation of the requisite diols 9 30 and 10 31 with ethyl 4-oxocyclohexanecarboxylate gave intermediates 11a-11c, which were hydrolyzed to afford the carboxyl acids 12a-c …
Number of citations: 4 www.sciencedirect.com

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